molecular formula C32H40Cl2N4O4 B12711932 5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride CAS No. 85711-92-8

5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride

Cat. No.: B12711932
CAS No.: 85711-92-8
M. Wt: 615.6 g/mol
InChI Key: FPNGGKRHUJSQOA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C32H40Cl2N4O4 and a molecular weight of 615.59 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(diethylamino)propyl]-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium chloride monohydrochloride involves multiple steps. The starting materials typically include phenanthridine derivatives and diethylamino compounds. The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or methanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[3-(diethylamino)propyl]-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium chloride monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and in the presence of solvents like chloroform or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenanthridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-(diethylamino)propyl]-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium chloride monohydrochloride involves its interaction with nucleic acids. The compound binds to the nucleic acids through intercalation, inserting itself between the base pairs of the DNA or RNA. This binding disrupts the normal function of the nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3-(diethylamino)propyl]-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium chloride monohydrochloride lies in its specific structure, which allows it to bind to nucleic acids with high affinity and specificity. This makes it particularly useful in applications where precise interaction with nucleic acids is required .

Properties

CAS No.

85711-92-8

Molecular Formula

C32H40Cl2N4O4

Molecular Weight

615.6 g/mol

IUPAC Name

ethyl N-[5-[3-(diethylamino)propyl]-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;chloride;hydrochloride

InChI

InChI=1S/C32H38N4O4.2ClH/c1-5-35(6-2)19-12-20-36-29-22-25(34-32(38)40-8-4)16-18-27(29)26-17-15-24(33-31(37)39-7-3)21-28(26)30(36)23-13-10-9-11-14-23;;/h9-11,13-18,21-22H,5-8,12,19-20H2,1-4H3,(H,33,37);2*1H

InChI Key

FPNGGKRHUJSQOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.Cl.[Cl-]

Origin of Product

United States

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